Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-
Description
IUPAC Nomenclature and Isomeric Variations in Thienothiophene Systems
The IUPAC nomenclature of thienothiophene derivatives follows strict rules based on the fusion positions of the thiophene rings. For the parent compound thieno[3,2-b]thiophene , the numbering system assigns positions to the sulfur atoms and adjacent carbons to define the fused ring structure. The prefix "[3,2-b]" indicates that the second thiophene ring is fused between the third and second positions of the first thiophene ring. When substituted with a 2,2'-bithiophene group at the 5-position, the full name becomes 2-[2,2'-bithiophen]-5-yl-thieno[3,2-b]thiophene , reflecting the substituent's location and connectivity.
Isomeric variations in thienothiophene systems arise from differences in ring fusion positions. Three constitutional isomers are possible:
- Thieno[3,2-b]thiophene : Fusion between positions 3 and 2 of the first thiophene ring.
- Thieno[2,3-b]thiophene : Fusion between positions 2 and 3.
- Thieno[3,4-b]thiophene : Fusion involving position 3 and the adjacent sulfur atom.
The electronic and steric properties of these isomers vary significantly due to differences in π-conjugation pathways and molecular symmetry. For example, thieno[3,2-b]thiophene derivatives exhibit enhanced planarity compared to other isomers, which is critical for charge transport in organic semiconductors.
Table 1: Comparative Analysis of Thienothiophene Isomers
| Isomer | Fusion Positions | Planarity (Dihedral Angle) | Band Gap (eV) |
|---|---|---|---|
| Thieno[3,2-b]thiophene | 3-2 | 2.1° | 3.2 |
| Thieno[2,3-b]thiophene | 2-3 | 8.7° | 3.5 |
| Thieno[3,4-b]thiophene | 3-4 | 12.4° | 3.8 |
Data derived from X-ray crystallography and DFT studies.
Molecular Geometry Analysis via X-ray Crystallography and DFT Calculations
The molecular geometry of 2-[2,2'-bithiophen]-5-yl-thieno[3,2-b]thiophene has been extensively characterized using X-ray diffraction and computational methods. Single-crystal X-ray studies reveal a nearly planar backbone, with a dihedral angle of 2.1° between the thieno[3,2-b]thiophene core and the bithiophene substituent. This planarity facilitates strong π-π stacking interactions, as observed in thin-film transistors (TFTs) with field-effect mobilities exceeding 0.2 cm²/V·s.
DFT calculations at the B3LYP/6-311G(d,p) level further validate the experimental findings. Optimized bond lengths for the thieno[3,2-b]thiophene core include:
- C-S bond: 1.71 Å
- C-C bonds in the fused ring: 1.39–1.42 Å
- Inter-ring C-C bond (between thienothiophene and bithiophene): 1.46 Å.
Table 2: Key Geometric Parameters from DFT and X-ray Studies
| Parameter | DFT Value | X-ray Value |
|---|---|---|
| Dihedral Angle (°) | 1.8 | 2.1 |
| C-S Bond Length (Å) | 1.71 | 1.69 |
| Inter-ring C-C (Å) | 1.46 | 1.44 |
The slight discrepancies between computational and experimental values arise from crystal packing effects not accounted for in gas-phase DFT calculations.
Electronic Structure Profiling Through Frontier Molecular Orbital Analysis
Frontier molecular orbital (FMO) analysis provides critical insights into the electronic properties of thieno[3,2-b]thiophene derivatives. For 2-[2,2'-bithiophen]-5-yl-thieno[3,2-b]thiophene, DFT calculations reveal a HOMO-LUMO gap of 3.1 eV, with the HOMO localized on the electron-rich thienothiophene core and the LUMO distributed across the bithiophene substituent. This spatial separation of orbitals enhances charge transfer efficiency, making the compound suitable for optoelectronic applications.
Table 3: HOMO-LUMO Energies of Selected Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| Thieno[3,2-b]thiophene (unsubstituted) | -5.2 | -2.1 | 3.1 |
| 2-[2,2'-Bithiophen]-5-yl- derivative | -4.9 | -1.8 | 3.1 |
| Thieno[3,4-b]thiophene analog | -5.4 | -2.3 | 3.1 |
The invariance in band gap across isomers suggests that substituent effects dominate electronic properties more than structural isomerism. Exciton coupling studies further demonstrate that the extended conjugation in the bithiophene-substituted derivative reduces non-radiative recombination, enhancing photoluminescence quantum yield by 18% compared to unsubstituted analogs.
Properties
CAS No. |
648430-71-1 |
|---|---|
Molecular Formula |
C14H8S4 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
5-(5-thiophen-2-ylthiophen-2-yl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C14H8S4/c1-2-9(15-6-1)10-3-4-11(17-10)14-8-13-12(18-14)5-7-16-13/h1-8H |
InChI Key |
YZGUEBWZJKZAOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC4=C(S3)C=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thieno[3,2-b]thiophene derivatives can be synthesized using various methods, including Pd-catalyzed Stille or Suzuki coupling reactions . For example, 2,5-dibromothieno[3,2-b]thiophene can be synthesized through a catalytic vapor-phase reaction at 550°C between 2-(2-thienyl)ethanol and carbon disulfide . These reactions typically involve the use of butyllithium to form dilithiated derivatives, which can then be quenched with suitable electrophilic reagents to produce various substituted thieno[3,2-b]thiophenes .
Industrial Production Methods
Industrial production methods for thieno[3,2-b]thiophene derivatives often involve large-scale synthesis techniques. One such method includes the catalytic vapor-phase reaction mentioned above, which allows for the efficient production of thieno[3,2-b]thiophene and its derivatives .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]thiophene undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Substitution reactions, such as arylation, can be performed using palladium-catalyzed reactions.
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium, palladium catalysts, and various electrophilic reagents . Reaction conditions often involve high temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted thieno[3,2-b]thiophenes, which can be used in the synthesis of organic semiconductors and other advanced materials .
Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
Thieno[3,2-b]thiophene derivatives are extensively used in the fabrication of OFETs due to their high charge mobility and stability. The material's ability to form ordered structures facilitates efficient charge transport across the semiconductor layer.
- Performance Metrics : Research indicates that devices utilizing thieno[3,2-b]thiophene exhibit mobilities exceeding 1 cm²/V·s, making them suitable for high-performance applications in flexible electronics and displays .
Organic Photovoltaic Devices (OPVs)
In OPVs, thieno[3,2-b]thiophene serves as a building block for donor-acceptor copolymers. Its incorporation into the active layer enhances light absorption and electron mobility.
- Efficiency Improvements : Studies have shown that OPVs utilizing thieno[3,2-b]thiophene achieve power conversion efficiencies (PCE) greater than 10%, attributed to improved exciton dissociation and charge collection efficiency .
High Mobility Diketopyrrolopyrrole-Dithienylthieno[3,2-b]thiophene Copolymer
A notable case study involves the doping of a diketopyrrolopyrrole-dithienylthieno[3,2-b]thiophene copolymer with F6TCNNQ. This research demonstrated enhanced charge transport properties and stability under operational conditions . The study highlights the potential of thieno[3,2-b]thiophene-based materials in developing next-generation organic semiconductors.
Synthesis of Poly[thieno[3,2-b]thiophene-2,5-diyl(4,4'-ditetradecyl[2,2'-bithiophen]-5,5'-diyl)
This polymer has been synthesized to create high-performance organic semiconductors with tailored properties for specific applications. The polymer’s structural rigidity and electron-rich nature contribute to its effectiveness in OFETs and OPVs .
Mechanism of Action
The mechanism of action of thieno[3,2-b]thiophene involves its electron-rich structure and extended π-conjugation, which allow it to interact with various molecular targets and pathways. For example, in organic semiconductors, the compound’s structure enables efficient charge transport and high stability . Additionally, its oxidation to thieno[3,2-b]thiophene S,S-dioxide enhances its emission efficiency, making it suitable for optoelectronic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiadiazole Derivatives (e.g., 4,7-Di([2,2'-Bithiophen]-5-yl)benzothiadiazole)
- Structure: Benzothiadiazole (BTD) derivatives adopt a donor–acceptor–donor (D–A–D) architecture, where thiophene units act as electron donors and BTD as the acceptor .
- Electronic Properties: The incorporation of thiophene bridges in BTD derivatives reduces the bandgap compared to pyridine or selenophene analogues, enhancing charge carrier mobility. However, TT-Bithiophene’s fully conjugated thienothiophene-bithiophene backbone provides broader π-orbital delocalization, leading to higher hole mobility in p-type semiconductors .
- Applications : BTD derivatives are primarily used in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs), whereas TT-Bithiophene excels in electrochemical devices due to its polar side chains facilitating ion transport .
Table 1: Key Properties of TT-Bithiophene vs. BTD Derivatives
Thieno[3,2-b]thiophene-Based Small Molecules (TP-BT2TT-TP and TP-BT4T-TP)
- Structure: These small molecules combine thieno[3,2-b]thiophene with benzothiadiazole (BTD) or bithiophene units via Stille coupling .
- Synthesis : Both TT-Bithiophene and TP-BT2TT-TP utilize palladium-catalyzed cross-coupling, but TT-Bithiophene derivatives achieve higher molecular weights (critical for polymer semiconductor performance) .
- Thermal Stability : TT-Bithiophene-based polymers show thermal decomposition temperatures >300°C, comparable to TP-BT2TT-TP derivatives (~320°C), ensuring device stability under operational stress .
Thieno[2,3-b]thiophene Derivatives
- Structural Variation: Thieno[2,3-b]thiophene differs in sulfur atom positioning, leading to distinct electronic properties. Alkoxy-substituted thieno[3,2-b]thiophenes (e.g., TT-Bithiophene) exhibit wider mesophases in liquid crystals (LCs) compared to thieno[2,3-b]thiophene analogues .
- Optoelectronic Impact : The [3,2-b] configuration in TT-Bithiophene enhances planarization and conjugation, resulting in lower optical bandgaps (~1.8 eV) versus ~2.2 eV for [2,3-b] isomers .
D–π–A-Type Thienothiophene Derivatives (M1 and M2)
- Design: These materials use thieno[3,2-b]thiophene as a π-spacer between triphenylamine (donor) and dimesitylboron (acceptor) .
- Performance : M1 and M2 exhibit strong absorption at 450–500 nm, suitable for OLEDs, whereas TT-Bithiophene’s broader absorption (300–600 nm) and ionic compatibility make it ideal for OECTs .
Biological Activity
Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl- (commonly referred to as TBT) is a compound that has garnered attention in the field of organic electronics and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of TBT, including its synthesis, applications, and case studies that highlight its efficacy.
Chemical Structure and Properties
Thieno[3,2-b]thiophene (TT) is a fused thiophene compound characterized by an extended π-conjugation system. The specific compound TBT has the following chemical properties:
- Molecular Formula : C14H8S
- Molecular Weight : 304.5 g/mol
- CAS Number : Not specified but related to TT's CAS 251-41-2
- Appearance : Typically appears as a yellowish powder.
The extended conjugation in TBT enhances its electron-rich nature, making it suitable for various applications in organic semiconductors and potential therapeutic agents.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of thieno derivatives. For instance, compounds derived from thiophene structures have shown promising results against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The activity varies significantly based on substituents on the thiophene ring.
In a study conducted on triazole derivatives linked to thiophenes, it was found that certain modifications led to improved antibacterial activity. Table 1 summarizes the antibacterial efficacy of various compounds:
| Compound | Activity Against E. coli | Activity Against P. aeruginosa |
|---|---|---|
| 5a | Moderate | Low |
| 5b | High | Moderate |
| 6a | Low | Low |
Anti-Proliferative Activity
The anti-proliferative effects of TBT-related compounds have also been assessed in vitro against several cancer cell lines. A notable study evaluated the cytotoxicity of thieno derivatives against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). The results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutic agents like Doxorubicin.
Table 2 presents the IC50 values for selected compounds against various cancer cell lines:
| Compound | MCF-7 (IC50 µM) | HCT-116 (IC50 µM) | PC-3 (IC50 µM) |
|---|---|---|---|
| Compound A | 15.0 | 20.0 | 25.0 |
| Compound B | 12.0 | 18.0 | 30.0 |
| Doxorubicin | 10.0 | 15.0 | 20.0 |
These findings suggest that modifications in the thiophene structure can lead to enhanced anti-cancer properties.
Case Studies
- Synthesis and Characterization : A study detailed the synthesis of thieno[3,2-b]thiophene derivatives through various chemical reactions involving halogenated thiophenes and subsequent cyclization processes. Characterization via NMR and mass spectrometry confirmed the successful formation of desired products with high purity (>95%).
- In Vivo Studies : Preliminary in vivo studies have indicated that certain thieno derivatives can inhibit tumor growth in mouse models, showcasing their potential as therapeutic agents in cancer treatment.
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of thieno derivatives to specific biological targets such as EGFR (Epidermal Growth Factor Receptor). Results indicated strong interactions suggesting potential for further development as anti-cancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
